4-N-cyclopropylpyrimidine-4,6-diamine
Description
Properties
CAS No. |
1486092-54-9 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-N-cyclopropylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H10N4/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11) |
InChI Key |
CYCZUCRSGPULSJ-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=NC=NC(=C2)N |
Canonical SMILES |
C1CC1NC2=NC=NC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyrimidine-4,6-diamine derivatives differ primarily in their N4 and C2 substituents. Key analogs include:
- N4-Alkyl Derivatives: N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (CAS: 1528440-51-8): Features a butyl group at N4 and methyl at N6. 2-Methyl-N4-pentylpyrimidine-4,6-diamine (CAS: 1500309-83-0): A simpler alkyl-substituted analog with a pentyl group at N3. Its molecular weight (194.28 g/mol) and lab-specific use highlight its role in exploratory studies .
- N4-Aryl and Heterocyclic Derivatives: N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (CAS: 1706419-07-9): Incorporates a 4-aminophenyl group at N6, increasing molecular weight (243.31 g/mol) and predicted solubility (pKa ≈ 6.29). Such aromatic substituents may enhance π-π stacking in protein interactions . Pyrazolo[3,4-d]pyrimidine-4,6-diamine: A fused-ring analog with a pyrazole core. This structural modification alters electronic properties and binding modes compared to simple pyrimidines .
Table 1: Key Properties of Selected Pyrimidine-4,6-diamine Derivatives
| Compound Name | N4 Substituent | N6 Substituent | Molecular Weight (g/mol) | Key Notes |
|---|---|---|---|---|
| 4-N-Cyclopropylpyrimidine-4,6-diamine | Cyclopropyl | NH2 | Data needed | Hypothetical |
| N4-Butyl-2-cyclopropyl-N4,N6-dimethyl (Ev8) | Butyl | Methyl | Calculated: ~277.4 | Discontinued product |
| 2-Methyl-N4-pentyl (Ev10) | Pentyl | Methyl | 194.28 | Lab use, discontinued |
| N6-(4-Aminophenyl)-2,N4,N4-trimethyl (Ev11) | Trimethyl | 4-Aminophenyl | 243.31 | Predicted solubility: 1.225 g/cm³ |
| 5-Iodopyrimidine-4,6-diamine (Ev4) | NH2 | NH2 | Data needed | Halogenated for cross-coupling |
Preparation Methods
Direct Substitution Approach
A general approach involves starting from 2,4,6-trichloropyrimidine or 2,4-diamino-6-chloropyrimidine derivatives, where nucleophilic substitution reactions introduce the cyclopropylamine moiety at the 4-N position. However, attempts to directly prepare analogues with non-aromatic substituents such as cyclopropyl at the 6-position using previously reported methodologies were unsuccessful, indicating the need for alternative strategies.
Alternative Synthetic Route via Modified Side Chain
An alternative approach identified involves preparing analogues with a modified side chain containing a nitrogen atom, allowing the introduction of cyclopropyl substituents effectively. This method was supported by molecular modeling studies which confirmed that cyclopropyl substituents at the 6-position (and by analogy at the 4-N position) could be accommodated in the active site of PfDHFR, guiding the synthesis.
General Synthetic Procedure (Adapted)
- Starting materials: Carbaldehyde derivatives and 2,4-diaminopyrimidine scaffolds.
- Solvent: 1,2-dichloroethane or other suitable organic solvents.
- Reaction conditions: Reflux or controlled heating under stirring.
- Key step: Condensation of carbaldehyde with the pyrimidine diamine to form the substituted pyrimidine derivative.
- Post-synthesis processing: Purification by filtration, washing, and drying.
This procedure allows the incorporation of cyclopropyl groups via appropriate carbaldehyde precursors, leading to this compound analogues.
Comparative Data Table of Preparation Attempts
Related Synthetic Processes in Pyrimidine Chemistry
While direct literature on this compound is limited, related pyrimidine derivatives such as 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide have been prepared via processes involving:
- Use of phosphoryl trichloride for chlorination steps.
- Subsequent substitution with amines such as piperidine.
- Oxidation steps to form N-oxides.
- Purification by filtration, washing, and drying.
These processes highlight the importance of controlled chlorination and nucleophilic substitution in pyrimidine chemistry, which can be adapted for cyclopropyl substitution at the 4-N position.
Summary of Key Preparation Steps
| Step No. | Description | Conditions/Notes |
|---|---|---|
| 1 | Selection of pyrimidine diamine starting material | Typically 2,4-diaminopyrimidine derivatives |
| 2 | Preparation of cyclopropyl carbaldehyde or equivalent | To introduce cyclopropyl substituent |
| 3 | Condensation reaction in organic solvent | 1,2-dichloroethane, reflux, stirring |
| 4 | Purification | Filtration, washing, drying |
| 5 | Characterization | Confirm structure via NMR, MS, and activity assays |
Q & A
Basic Research Question: What are the key synthetic routes and challenges for 4-N-cyclopropylpyrimidine-4,6-diamine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of cyclopropylamine with pyrimidine precursors under controlled conditions. Key challenges include optimizing reaction time, temperature, and solvent selection to avoid side products like over-alkylated derivatives. For example, cyclopropane ring stability during acidic or basic conditions must be monitored via pH control . Purification often requires column chromatography or recrystallization, with yields influenced by substituent steric effects .
Basic Research Question: How do structural modifications at the N4 and N6 positions influence bioactivity?
Methodological Answer:
Substituents at N4/N6 directly modulate binding affinity and selectivity. For instance:
- N4-dimethyl groups enhance hydrophobic interactions with PAR1 receptors, as shown in biochemical assays .
- N6-cyclopropylmethyl groups introduce steric hindrance, reducing off-target binding but potentially lowering solubility .
Comparative studies using analogs (e.g., N6-propyl vs. N6-methyl) require systematic SAR analysis via radioligand displacement assays .
Basic Research Question: What analytical techniques ensure purity and structural integrity during synthesis?
Methodological Answer:
- Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (3:7) as a common mobile phase .
- NMR spectroscopy confirms cyclopropyl ring integrity (e.g., characteristic ¹H-NMR signals at δ 0.5–1.2 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight, critical for detecting trace impurities .
Advanced Research Question: How to resolve contradictions in structure-activity relationship (SAR) data across studies?
Methodological Answer:
Contradictions often arise from assay variability or unaccounted stereochemistry. To address this:
- Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) .
- X-ray crystallography or molecular docking clarifies binding modes, especially for enantiomers with divergent activities .
- Meta-analysis of published IC₅₀ values identifies outliers due to solvent polarity or buffer pH differences .
Advanced Research Question: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular dynamics simulations assess stability of the cyclopropyl group in hydrophobic binding pockets (e.g., histamine H₃ receptor) .
- Free-energy perturbation (FEP) quantifies the impact of N4/N6 substituents on binding affinity, guiding rational design .
- Pharmacophore modeling prioritizes analogs with optimal hydrogen-bonding capacity to residues like Asp110 in PAR1 .
Advanced Research Question: How to optimize reaction conditions for scalable synthesis without compromising yield?
Methodological Answer:
- DoE (Design of Experiments) identifies critical variables:
- Temperature : 60–80°C minimizes side reactions while maintaining cyclopropane stability .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction removal via rotary evaporation .
- Flow chemistry enhances reproducibility for intermediates prone to degradation .
Advanced Research Question: How to mitigate stability issues during long-term storage?
Methodological Answer:
- Lyophilization preserves hygroscopic derivatives, with storage at -20°C under argon .
- Accelerated stability studies (40°C/75% RH for 14 days) predict degradation pathways (e.g., oxidation at the pyrimidine ring) .
- HPLC-MS detects degradation products, guiding formulation adjustments (e.g., antioxidant additives) .
Advanced Research Question: What strategies validate interactions with coagulation cascade proteins?
Methodological Answer:
- Surface plasmon resonance (SPR) measures real-time binding kinetics to thrombin or Factor Xa .
- Knockout cell lines (e.g., PAR1-deficient HEK293) confirm target specificity .
- Proteomic profiling (e.g., affinity pull-down assays coupled with LC-MS/MS) identifies off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
